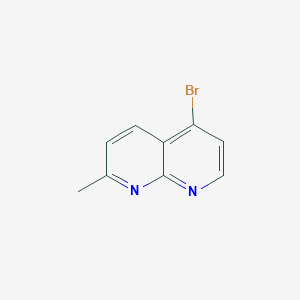

5-Bromo-2-methyl-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

5-bromo-2-methyl-1,8-naphthyridine |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 |

InChI Key |

DZQSDBPEWKTBEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC=CC(=C2C=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Bromo 2 Methyl 1,8 Naphthyridine

Reactivity of the Bromo Substituent: Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the 1,8-naphthyridine (B1210474) core is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a variety of functional groups.

The displacement of the bromide by nitrogen nucleophiles is a common strategy to synthesize amino-1,8-naphthyridines. While direct amination of 5-bromo-2-methyl-1,8-naphthyridine is not extensively documented, the reactivity of other bromo-1,8-naphthyridines provides significant insight. For instance, the reaction of 3-bromo- and 4-bromo-1,8-naphthyridines with potassium amide (KNH₂) in liquid ammonia proceeds through a 3,4-didehydro-1,8-naphthyridine intermediate. researchgate.net This mechanism leads to a mixture of 3-amino and 4-amino products. researchgate.net In contrast, 2-bromo-1,8-naphthyridine reacts with KNH₂ to exclusively yield 2-amino-1,8-naphthyridine. researchgate.net The existence of commercially available 5-bromo-1,8-naphthyridin-2-amine suggests that amination reactions on the bromo-substituted ring are synthetically viable. achemblock.com

| Reactant | Reagent | Product(s) | Mechanism |

| 3-Bromo-1,8-naphthyridine | KNH₂/NH₃ | 3-Amino- and 4-Amino-1,8-naphthyridine | SN(EA) via didehydro intermediate |

| 4-Bromo-1,8-naphthyridine (B1338488) | KNH₂/NH₃ | 3-Amino- and 4-Amino-1,8-naphthyridine | SN(EA) via didehydro intermediate |

| 2-Bromo-1,8-naphthyridine | KNH₂/NH₃ | 2-Amino-1,8-naphthyridine | SN(AE)tele pathway and other mechanisms |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the 5-position serves as an excellent handle for such transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective.

Studies on the structurally similar 5-bromo-2-methylpyridin-3-amine demonstrate successful Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov This reaction is tolerant of a wide range of functional groups and generally provides good yields of the corresponding biaryl compounds. nih.gov Given the electronic similarities, this compound is expected to undergo similar Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups at the 5-position. The reactivity order for aryl halides in these couplings is typically I > Br > OTf >> Cl. tcichemicals.com

Table of Suzuki-Miyaura Reaction Components:

| Component | Role | Examples |

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid, Thiophene-2-boronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activator | K₃PO₄, Na₂CO₃, Et₃N |

| Solvent | Medium | 1,4-Dioxane/Water, Toluene, DMF |

Reactivity of the Methyl Group for Further Functionalization

The methyl group at the 2-position of the 1,8-naphthyridine ring is activated by the adjacent nitrogen atom, making its protons acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles.

A key reaction demonstrating this reactivity is the Knoevenagel-type condensation. The 2-methyl group can react with aromatic or heteroaromatic aldehydes in the presence of a base like piperidine in ethanol (B145695). researchgate.net This reaction proceeds via the functionalization of the sp³ C-H bond of the methyl group to form styryl-1,8-naphthyridine derivatives in good to excellent yields. researchgate.net This method provides a straightforward route to extend the conjugation of the naphthyridine system and introduce diverse substituents.

Electrophilic Aromatic Substitution on the Naphthyridine Ring

The 1,8-naphthyridine nucleus is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions, which typically require electron-rich substrates.

Consequently, EAS on the unsubstituted 1,8-naphthyridine ring is challenging and often requires harsh conditions or the presence of strong electron-donating groups to activate the ring. For example, nitration has been observed on a 7-amino-1,8-naphthyridine derivative, where the amino group serves as a powerful activating group. researchgate.net Bromination of 1,8-naphthyridine has been achieved by first converting it to the corresponding N-oxide. acs.org The N-oxide functionality increases the electron density of the ring system, facilitating electrophilic attack. For this compound, the existing bromo and methyl groups, along with the deactivating nature of the ring, suggest that further electrophilic substitution would be difficult and likely require forcing conditions, with substitution patterns directed by both the substituents and the nitrogen atoms.

Heterocyclic Ring Opening and Rearrangement Reactions

The aromatic 1,8-naphthyridine ring is generally stable and resistant to ring-opening and rearrangement reactions under normal conditions. Such transformations typically require high energy input or specific reagents that can disrupt the aromatic system.

One of the few reported instances of ring cleavage involves the reaction of 3-chloro-1,8-naphthyridine with potassium amide. Alongside the expected amino products, this reaction yielded 2-amino-3-ethynylpyridine and 3-ethynyl-2-(formylamino)pyridine, indicating a fission of the C2-C3 bond within the naphthyridine core. researchgate.net This type of ring transformation is an exception rather than the rule and highlights that under strongly basic conditions, the electron-deficient nature of the ring can lead to unusual reactivity pathways. For this compound, such reactions are not expected unless under similarly harsh conditions.

Metal Coordination Chemistry of the Naphthyridine Core

The 1,8-naphthyridine scaffold is an exceptional ligand in coordination chemistry. The two nitrogen atoms are positioned in a syn configuration, creating a perfect bidentate chelation site for a wide range of metal ions. nih.gov This arrangement has led to the synthesis of numerous stable monometallic and bimetallic complexes. flinders.edu.auresearchgate.net

The nitrogen lone pairs readily coordinate with transition metals such as palladium(II), platinum(II), copper(I), copper(II), and nickel(II). nih.govflinders.edu.auescholarship.orgacs.org In bimetallic complexes, the naphthyridine core can act as a bridging ligand, holding two metal centers in close proximity. researchgate.net This feature is of significant interest for developing catalysts where metal-metal cooperativity can facilitate chemical transformations. escholarship.org The presence of the bromo and methyl substituents on the 5- and 2-positions can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, geometry, and catalytic activity of the resulting metal complexes.

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy for Vibrational Analysis of Functional Groups

The IR spectrum of 5-Bromo-2-methyl-1,8-naphthyridine would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include:

C-H stretching from the aromatic rings and the methyl group.

C=N and C=C stretching vibrations within the aromatic naphthyridine rings.

C-Br stretching vibration, typically observed in the fingerprint region.

C-H bending vibrations (in-plane and out-of-plane).

While general regions for these vibrations are known, a specific IR spectrum for the title compound is not available. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound.

ESI-MS: Electrospray Ionization Mass Spectrometry would be expected to show a prominent protonated molecule [M+H]⁺.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecule, allowing for the confirmation of its elemental formula (C₉H₇BrN₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by two mass units (M⁺ and M+2). raco.catmiamioh.edu The fragmentation pattern would offer further structural insights by showing the loss of specific fragments, such as the bromine atom or the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would display absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands provide information about the extent of conjugation in the molecule. Studies on other naphthyridine derivatives have shown that the electronic absorption spectra are sensitive to the substitution pattern. ias.ac.in

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. An SCXRD analysis of a suitable crystal of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding its solid-state properties. There are no published crystal structures for this specific compound in crystallographic databases.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-Bromo-2-methyl-1,8-naphthyridine, DFT calculations would be instrumental in determining its ground-state geometry and understanding the distribution of electrons within the molecule.

The process begins with geometry optimization , where the molecule's structure is computationally adjusted to find the lowest energy conformation. This involves calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is reached. For this compound, this would provide precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This includes the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the capacity to accept electrons. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical stability and electronic excitation properties. For instance, studies on other 1,8-naphthyridine (B1210474) derivatives have shown that substituents can significantly influence the HOMO-LUMO gap, thereby tuning their optical and electronic properties. researchgate.net

Furthermore, DFT calculations can generate an electron density map , which visualizes the probability of finding an electron at any given point around the molecule. This map, along with the calculation of atomic charges (e.g., using Natural Bond Orbital analysis), reveals the electron-donating or electron-withdrawing effects of the bromo and methyl substituents on the naphthyridine core. The bromine atom is expected to have an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, while the methyl group is a weak electron-donating group.

A hypothetical table of optimized geometric parameters and electronic properties for this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.345 |

| C5-Br Bond Length (Å) | 1.902 |

| C2-CH3 Bond Length (Å) | 1.510 |

| N1-C8a-C4a Angle (°) | 118.5 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations would be particularly useful for conformational analysis . Although the naphthyridine core is rigid, the methyl group can rotate. MD simulations can explore the rotational dynamics of the methyl group and any subtle puckering of the aromatic rings. More importantly, if this molecule is considered in a condensed phase (e.g., in solution or a crystal), MD can simulate its interactions with surrounding molecules.

MD simulations are also invaluable for studying intermolecular interactions . For example, if this compound is investigated as a potential ligand for a biological target, MD simulations can model the binding process and the stability of the resulting complex. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and specificity. The root mean square deviation (RMSD) of the ligand and protein backbone over the simulation time is a common metric to assess the stability of the complex. nih.gov Similarly, MD simulations can be used to study the aggregation behavior of the molecule or its interaction with surfaces. mdpi.commdpi.com

Elucidation of Reaction Mechanisms through Computational Studies

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions. For this compound, computational studies can map out the potential energy surface of a reaction, identifying transition states and calculating energy barriers, which are crucial for understanding reaction kinetics and mechanisms.

Transition state analysis is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. This information is vital for predicting the feasibility and rate of a reaction. For instance, in the synthesis of related heterocyclic compounds, computational methods have been used to explore different reaction pathways and identify the most favorable one. rsc.org

For this compound, one could computationally investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or electrophilic attack on the naphthyridine ring. The calculations would reveal the preferred sites of reaction and the influence of the methyl and bromo substituents on reactivity. For example, computational studies on enzymatic halogenation have provided insights into the mechanisms of C-X bond formation. nih.gov

A hypothetical reaction coordinate diagram for a nucleophilic substitution on this compound is shown below, illustrating the concepts of reactants, transition state, and products with their relative energies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -5.2 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT can be used to calculate its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

NMR spectroscopy is a powerful technique for structure elucidation. The gauge-including atomic orbital (GIAO) method, implemented within DFT, is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. nih.gov These predicted shifts can then be compared with experimental data to confirm the structure of the synthesized compound. nih.govresearchgate.netyoutube.com Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or the presence of different conformers.

IR spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. nih.gov While there is often a systematic overestimation of frequencies, scaling factors can be applied to improve the correlation with experimental IR spectra. researchgate.net This allows for the assignment of specific absorption bands to particular vibrational modes, such as C-H stretching, C=N stretching, or the vibrations of the naphthyridine ring.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the method of choice for calculating the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.govnih.gov This can help in understanding the electronic structure and the nature of the electronic transitions (e.g., π-π* or n-π*).

A table showing a hypothetical correlation between experimental and computationally predicted spectroscopic data for this compound is provided below.

| Spectroscopic Data | Experimental Value | Predicted Value |

| ¹H NMR (δ, ppm) | 7.5 (d) | 7.45 (d) |

| ¹³C NMR (δ, ppm) | 145.2 | 144.8 |

| IR (cm⁻¹) | 1610 (C=N stretch) | 1625 (C=N stretch) |

| UV-Vis λmax (nm) | 315 | 310 |

Analysis of Aromaticity and Electronic Delocalization in Naphthyridine Systems

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electron systems. For this compound, several computational methods can be employed to quantify its aromaticity and understand the electronic delocalization within the two rings of the naphthyridine system.

One common method is the Nucleus-Independent Chemical Shift (NICS) . NICS values are calculated at the center of a ring and provide a measure of the magnetic shielding or deshielding induced by the ring currents of the delocalized electrons. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA) . HOMA is a geometry-based index that evaluates the degree of bond length equalization in a ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

The presence of the bromo and methyl substituents is expected to influence the aromaticity of the naphthyridine core. The electron-withdrawing nature of the bromine atom may slightly decrease the electron density in the substituted ring, potentially affecting its aromatic character. Conversely, the electron-donating methyl group might enhance the aromaticity of its ring. Computational studies on substituted borazines have shown that the electronic nature and position of substituents can indeed tailor the aromatic character of the ring. mdpi.com

Steric and Electronic Parameter Quantification of Ligands (e.g., Buried Volume, G-parameter)

In the context of organometallic chemistry and catalysis, this compound can act as a ligand, coordinating to a metal center through its nitrogen atoms. The steric and electronic properties of such a ligand are crucial in determining the stability, structure, and reactivity of the resulting metal complex. Computational methods provide a quantitative way to describe these properties.

The G-parameter is another steric descriptor that is particularly useful for bidentate ligands. It is defined as the solid angle of the ligand at the metal center. Similar to the buried volume, a larger G-parameter signifies greater steric hindrance. acs.org

The electronic parameter of a ligand describes its electron-donating or -accepting ability. One common computational approach to quantify this is by calculating the CO stretching frequency in a hypothetical metal-carbonyl complex (e.g., L-M(CO)n). acs.org A lower CO stretching frequency indicates a more electron-donating ligand, as the ligand increases the electron density on the metal, which then back-donates more strongly into the π* orbitals of the CO ligands, weakening the C-O bond.

A hypothetical table of steric and electronic parameters for this compound as a ligand is presented below.

| Parameter | Predicted Value |

| Buried Volume (%Vbur) | 35.2 |

| G-parameter (°) | 110 |

| Calculated ν(CO) (cm⁻¹) | 2065 |

Applications and Advanced Materials Science Research

1,8-Naphthyridine (B1210474) Derivatives as Ligands in Coordination Chemistry

The 1,8-naphthyridine unit is a privileged motif in coordination chemistry due to the strategic placement of its two nitrogen atoms, which are ideally suited for chelating metal ions. researchgate.netnih.gov This has led to the extensive use of 1,8-naphthyridine derivatives in the design of various ligands for constructing mononuclear, binuclear, and multinuclear metal complexes. researchgate.net The constrained "bite" distance of approximately 2.2 Å between the nitrogen atoms contributes to the formation of stable and well-defined coordination architectures. researchgate.net

Design of Monodentate, Bidentate, and Binucleating Ligands

Derivatives of 1,8-naphthyridine can be tailored to function as monodentate, bidentate, or binucleating bridging ligands. researchgate.net By introducing substituents at various positions on the naphthyridine core, chemists can modulate the steric and electronic properties of the resulting ligands, thereby influencing the geometry and reactivity of the metal complexes.

For instance, the introduction of pyridyl groups at the 2 and 7 positions of the 1,8-naphthyridine scaffold has led to the development of multidentate ligands capable of forming dinuclear metal complexes. researchgate.net These binucleating ligands are of particular interest as they can bring two metal centers into close proximity, facilitating metal-metal cooperativity in catalytic processes. flinders.edu.auescholarship.org The design of such ligands has been a key strategy in mimicking the active sites of metalloenzymes. flinders.edu.au

Metal Complexation and Supramolecular Assembly

The ability of 1,8-naphthyridine-based ligands to coordinate with a wide range of metal ions has been extensively explored. researchgate.net These ligands readily form stable dimetallic complexes with variable metal-metal distances and geometries. researchgate.net The resulting metal complexes can serve as building blocks for the construction of larger supramolecular assemblies. researchgate.netacs.org

The self-assembly of these metal complexes is driven by various non-covalent interactions, in addition to the primary metal-ligand coordination bonds. rsc.org This approach has been utilized to create complex structures such as metallosupramolecular polymers and discrete polyhedral cages. rsc.orgnih.gov The properties of these supramolecular architectures can be tuned by judiciously selecting the metal ions and modifying the ligand structure. acs.orgrsc.org For example, the binding of cations within the cavity of helical 1,8-naphthyridine-based foldamers can influence their aggregation and the formation of fibrils. acs.org

Luminescent Properties and Optoelectronic Applications

Derivatives of 1,8-naphthyridine have garnered significant attention for their promising luminescent properties, making them valuable materials for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.orgrsc.org

Thermally Activated Delayed Fluorescence (TADF) Characteristics

A key property of certain 1,8-naphthyridine derivatives is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netrsc.orgresearchgate.net TADF is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in OLEDs. rsc.org This process relies on a small energy gap (ΔEST) between the lowest excited singlet and triplet states, which facilitates reverse intersystem crossing from the triplet state back to the singlet state. rsc.orgnih.gov

Several donor-acceptor type molecules incorporating a 1,8-naphthyridine unit as the acceptor have been designed and synthesized, demonstrating excellent TADF properties. rsc.orgresearchgate.netacs.org These materials often possess twisted molecular structures that help to minimize the ΔEST. rsc.orgresearchgate.net

High Photoluminescence Quantum Yield (PLQY) for Organic Light-Emitting Diodes (OLEDs)

The photoluminescence quantum yield (PLQY) is a critical parameter for emissive materials used in OLEDs, representing the ratio of photons emitted to photons absorbed. horiba.com Many 1,8-naphthyridine-based compounds exhibit high PLQY, making them suitable for use as emitters in OLEDs. researchgate.netrsc.orgresearchgate.net For instance, a series of n-type conjugated 1,8-naphthyridine oligomers have been shown to have high fluorescence in both solution and the solid state, with quantum yields ranging from 0.70 to 1.0. rsc.orgresearchgate.net

The high PLQY of these materials is often attributed to efficient radiative decay pathways and the suppression of non-radiative recombination processes. nih.gov Researchers have successfully fabricated OLEDs using 1,8-naphthyridine derivatives as the emissive layer, achieving high brightness and efficiency. rsc.orgresearchgate.net For example, OLEDs based on certain 1,8-naphthyridine emitters have demonstrated high external quantum efficiencies (EQEs) for blue, green, and yellow emission. researchgate.netrsc.orgacs.org

| Emitter Material | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) | Reference |

| DMAC-ND based non-doped device | - | 20,000 | - | - | rsc.org |

| Yellow Emitter | Yellow | 250 | 1.2 | - | rsc.orgresearchgate.net |

| White-pink Emitter | White-pink | 400 | 0.6 | - | rsc.orgresearchgate.net |

| Cz-ND | Blue | - | - | 15.3 | researchgate.netresearchgate.net |

| tBuCz-ND | Blue | - | - | 20.9 | researchgate.netresearchgate.net |

| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | Green | - | 58.6 | 16.4 | researchgate.netacs.org |

| Standard-red OLED with Nap3 dopant | Standard-red | - | 0.7 | 1.8 | rsc.org |

Development of Fluorescent Dyes and Sensors

The inherent fluorescence of 1,8-naphthyridine derivatives and the tunability of their photophysical properties upon metal ion coordination make them excellent candidates for the development of fluorescent dyes and sensors. researchgate.netnih.gov These chemosensors can detect the presence of specific metal ions through changes in their fluorescence intensity or wavelength. nih.govrsc.org

For example, a fluorescent chemodosimeter based on a 1,8-naphthyridine derivative has been developed for the selective detection of Zn2+ and Cu2+ ions. nih.gov Another 1,8-naphthyridine-based molecular clip has been designed as an "off-on" fluorescent probe for sensing Zn2+ in aqueous media and living cells. rsc.org Furthermore, a 1,8-naphthyridine-boronic acid derivative has been synthesized as a dual fluorescent chemosensor for the detection of mercury ions, with enhanced sensitivity in the presence of D-fructose. nih.gov The development of these sensors has potential applications in environmental monitoring and biological imaging. nih.gov

Role in Chemical Biology as Research Probes for Ligand-Binding Site Identification

The 1,8-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, but its utility extends into chemical biology as a foundational structure for research probes designed to identify and characterize ligand-binding sites on biological macromolecules. The strategic placement of substituents on the naphthyridine ring allows for the development of tailored molecules that can serve as reporters or affinity labels.

The bromo-substituent at the 5-position of the 2-methyl-1,8-naphthyridine core is of particular importance. Halogen atoms, such as bromine, can engage in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in amino acid residues of a protein. This interaction can contribute to the affinity and selectivity of a ligand for its binding site. Furthermore, the bromine atom provides a reactive handle for photoaffinity labeling experiments. Upon photoactivation, the carbon-bromine bond can cleave, generating a reactive species that can form a covalent bond with nearby residues in the binding pocket, thus permanently tagging the site for subsequent identification by techniques like mass spectrometry.

A notable example highlighting the utility of a closely related analogue is the use of 4-bromo-1,8-naphthyridine (B1338488) as a "FragLite". FragLites are small, weakly binding fragments of molecules that are used in fragment-based drug discovery to probe the surface of a protein and identify potential binding hotspots. The bromine atom in this context can be detected by X-ray crystallography due to its high electron density, allowing for the precise mapping of its interaction points within a ligand-binding site. This information is invaluable for the rational design of higher-affinity ligands.

The methyl group at the 2-position of 5-Bromo-2-methyl-1,8-naphthyridine also influences its properties as a research probe. It can contribute to binding affinity through hydrophobic interactions and can be isotopically labeled (e.g., with deuterium (B1214612) or carbon-13) to facilitate detection and characterization in nuclear magnetic resonance (NMR) spectroscopy-based binding assays.

Catalytic Applications of Naphthyridine Scaffolds and Their Metal Complexes

The 1,8-naphthyridine framework is not only a key element in biologically active compounds but also serves as a versatile ligand scaffold for the construction of novel metal complexes with significant catalytic activities. The two nitrogen atoms of the 1,8-naphthyridine core are positioned in a pre-organized manner, making them excellent chelating agents for a wide range of metal ions. This chelation can lead to the formation of stable and well-defined mono- or polynuclear metal complexes.

A particularly interesting application of naphthyridine-based ligands is in the field of bimetallic catalysis, where two metal centers are held in close proximity by a dinucleating ligand. This arrangement can facilitate cooperative effects between the metal centers, leading to enhanced catalytic activity and selectivity compared to their mononuclear counterparts. For instance, dicopper(I) complexes supported by 1,8-naphthyridine-based ligands have been shown to be effective catalysts for a variety of organic transformations. These include C-H bond activations and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The proximity of the two copper centers is believed to be crucial for the catalytic cycle of these reactions.

Ruthenium complexes incorporating 1,8-naphthyridine ligands have also demonstrated significant catalytic potential, particularly in oxidation reactions. These complexes can catalyze the oxidation of alcohols and the epoxidation of alkenes. The electronic properties of the naphthyridine ligand, which can be tuned by substituents like the bromo and methyl groups in this compound, can influence the redox potential of the metal center and, consequently, the catalytic efficiency of the complex.

The table below summarizes some of the catalytic applications of metal complexes based on naphthyridine scaffolds.

| Metal Complex | Catalytic Application | Reference |

| Dicopper(I)-naphthyridine | C-H bond activation, Azide-alkyne cycloaddition (CuAAC) | |

| Ruthenium-naphthyridine | Oxidation of alcohols, Epoxidation of alkenes |

This compound as a Building Block in Materials Synthesis

The unique electronic and structural features of the 1,8-naphthyridine core make it an attractive building block for the synthesis of advanced materials with tailored properties. The presence of the bromine atom and the methyl group in this compound provides two distinct points for chemical modification, allowing for its incorporation into larger molecular architectures such as polymers and metal-organic frameworks (MOFs).

The bromine atom at the 5-position is a particularly versatile functional group for materials synthesis. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the covalent linking of the naphthyridine unit to other aromatic or unsaturated moieties, leading to the formation of conjugated polymers. Such polymers are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential for efficient charge transport and tunable photophysical properties. For example, 1,5-naphthyridine-based conjugated polymers have been synthesized and utilized as co-sensitizers in dye-sensitized solar cells, demonstrating the potential of the broader naphthyridine family in energy conversion applications. researchgate.net

The methyl group at the 2-position can also be functionalized. For instance, it can undergo condensation reactions or be used as an anchoring point for the attachment of other functional groups. This dual functionality of this compound makes it a valuable synthon for creating complex, three-dimensional structures.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Substituted 1,8-Naphthyridines

The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on methods that often involve harsh reaction conditions, expensive metal catalysts, and hazardous organic solvents. nih.govacs.org A significant future direction lies in the development of greener, more sustainable synthetic pathways.

Recent advancements have shown promise in this area. For instance, the Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been revisited with a focus on using water as a solvent. nih.govacs.orgrsc.org One study highlights a gram-scale synthesis of 1,8-naphthyridines in water using the inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide, as a catalyst. nih.govacs.org This approach not only offers high yields but also simplifies product separation and aligns with the principles of green chemistry by avoiding toxic metal catalysts and organic solvents. nih.gov

Another avenue of exploration is the use of microwave-assisted organic synthesis, which can lead to faster reactions, higher yields, and greater selectivity. researchgate.net The development of one-pot, multi-component reactions also presents an efficient and atom-economical approach to constructing the 1,8-naphthyridine core. researchgate.net Future research will likely focus on expanding the substrate scope of these greener methods and further optimizing reaction conditions to enhance their industrial applicability. The use of transition metal-free methylation techniques, using reagents like dimethyl sulfoxide (B87167) (DMSO) as a methyl source, further contributes to the development of milder and more environmentally friendly synthetic protocols. rsc.org

Exploration of Advanced Functional Materials Based on 5-Bromo-2-methyl-1,8-naphthyridine

The unique photophysical and electronic properties of the 1,8-naphthyridine core make it an attractive building block for advanced functional materials. The bromine atom at the 5-position of this compound serves as a versatile handle for further functionalization, opening up a wide array of possibilities for creating novel materials with tailored properties.

One promising area is the development of organic light-emitting diodes (OLEDs). The rigid, planar structure of the 1,8-naphthyridine ring system can facilitate strong π-π stacking interactions, which are crucial for efficient charge transport in organic electronic devices. By introducing different substituents, researchers can tune the emission color and improve the quantum efficiency of these materials.

Furthermore, 1,8-naphthyridine derivatives have been investigated for their potential in nonlinear optics (NLO). nih.gov The delocalized π-electron system of the naphthyridine ring can give rise to large third-order NLO polarizabilities, making these compounds suitable for applications in optical switching and data storage. nih.gov Future work will likely involve the synthesis and characterization of new 1,8-naphthyridine-based chromophores with enhanced NLO properties.

The ability of the 1,8-naphthyridine scaffold to act as a ligand for metal ions also opens doors for the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting magnetic, catalytic, and gas sorption properties. The bromine substituent on this compound can be utilized in cross-coupling reactions to create extended, conjugated systems suitable for these applications.

Integration of Computational and Experimental Methodologies for Rational Design in Materials Science

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the rational design of new materials. In the context of this compound, computational tools can provide valuable insights into its electronic structure, photophysical properties, and reactivity, thereby guiding the design of new derivatives with desired functionalities.

Density Functional Theory (DFT) calculations, for example, can be employed to predict the geometric and electronic properties of 1,8-naphthyridine derivatives, helping to understand structure-property relationships. nih.gov These calculations can also elucidate reaction mechanisms, as demonstrated in the choline hydroxide-catalyzed synthesis of 1,8-naphthyridines in water, where DFT and noncovalent interaction (NCI) plot index analysis confirmed the crucial role of hydrogen bonding. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the potential biological applications of these compounds. nih.gov For instance, MD simulations have been used to investigate the binding of 1,8-naphthyridine derivatives to biological targets, suggesting their potential as therapeutic agents. nih.gov

By integrating these computational approaches with experimental validation, researchers can accelerate the discovery and optimization of new materials based on the this compound scaffold, saving both time and resources.

Expanding the Scope of Reactivity and Derivatization for Complex Molecular Architectures

The bromine atom in this compound is a key functional group that allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. Future research will undoubtedly focus on further exploring and expanding the reactivity of this versatile building block.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming new carbon-carbon bonds. mdpi.com These reactions can be used to introduce a variety of substituents at the 5-position of the naphthyridine ring, leading to the synthesis of novel conjugated polymers, dendrimers, and other complex organic molecules. The reactivity of 1,5-naphthyridines, which shares similarities with quinolines, includes electrophilic substitutions, nucleophilic substitutions, and metalation, offering a broad toolkit for derivatization. nih.gov

Furthermore, the nitrogen atoms in the 1,8-naphthyridine ring can be N-alkylated or coordinated to metal centers, providing additional sites for functionalization. nih.gov This allows for the construction of three-dimensional structures and the development of new catalysts and sensors. The exploration of reactions like the Buchwald-Hartwig amination can also lead to the synthesis of novel derivatives with interesting electronic and biological properties. nih.gov

By systematically investigating the reactivity of this compound and developing new derivatization strategies, chemists can unlock the full potential of this versatile scaffold for the creation of innovative materials and molecules with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-2-methyl-1,8-naphthyridine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via multicomponent reactions (MCRs) using substituted aromatic aldehydes, aminopyridine derivatives, and cyanoacetates. Key catalysts include TBBDA or PBBS, which enhance cyclization efficiency . Metal-catalyzed methods (e.g., Friedländer cyclization) are also viable but require precise temperature control (80–120°C) and inert atmospheres to prevent halogen displacement .

- Data Comparison :

| Method | Catalyst | Yield (%) | Reaction Time (h) | Key Solvent |

|---|---|---|---|---|

| MCR | TBBDA | 65–75 | 12–24 | Ethanol |

| Friedländer Cyclization | Pd(OAc)₂ | 50–60 | 6–8 | DMF |

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at position 5, methyl at position 2).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 253.05) .

- XRD : For crystalline derivatives, analyze π-stacking and halogen bonding interactions .

Q. What are the primary biological activities reported for 1,8-naphthyridine derivatives, and how do substituents modulate these effects?

- Answer : Core activities include antimicrobial, anticancer, and anti-inflammatory effects. The bromine atom enhances electrophilicity for enzyme binding, while methyl groups improve lipophilicity and membrane penetration . For example, 5-Bromo-2-methyl derivatives show IC₅₀ values of 2–5 µM against E. coli and S. aureus .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C6) impact binding affinity in enzyme inhibition studies?

- Answer : Methyl and bromine substituents influence steric and electronic interactions. Evidence from binding assays reveals:

- Bromine at C5 increases affinity for DNA gyrase (ΔG = -9.2 kcal/mol) due to halogen bonding with Arg456 .

- Methyl at C2 enhances entropy-driven binding by reducing solvent displacement (ΔS = +12 cal/mol·K) .

- Contradiction Note : Some studies report reduced activity when bromine is replaced with chlorine, highlighting the need for comparative SAR analysis .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 1,8-naphthyridine derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:

- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1%).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic vs. entropic contributions .

- Meta-Analysis : Cross-reference data from PubChem and ECHA to identify outliers .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Answer : Eco-friendly approaches include:

- Solvent-Free Reactions : Mechanochemical synthesis using ball mills (yield: ~60%) .

- Biocatalysis : Lipase-mediated coupling in aqueous media (reduces halogenated byproducts) .

- Recyclable Catalysts : Polystyrene-supported Pd nanoparticles for Heck coupling (TON = 1,200) .

Q. What analytical methods are optimal for detecting trace impurities in this compound?

- Answer :

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (LOD: 0.1 ppm) .

- LC-MS/MS : MRM mode to distinguish isomers (e.g., 5-Bromo vs. 6-Bromo derivatives) .

Methodological Guidelines

- Synthesis Optimization : Prioritize MCRs for scalability, but validate purity via DSC (melting point: 195–198°C) .

- Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and assess cytotoxicity early (e.g., MTT assay on HEK293 cells) .

- Data Reporting : Adhere to FAIR principles—archive spectral data in repositories like Zenodo or ChemRxiv.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.